![molecular formula C12H21NO2 B3003750 N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide CAS No. 2361640-28-8](/img/structure/B3003750.png)
N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide, also known as HDMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HDMA is a derivative of cyclohexylpropionic acid and has a molecular weight of 245.36 g/mol.
Mecanismo De Acción
The mechanism of action of N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in inflammation and cancer. N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide has also been shown to activate certain receptors, such as the peroxisome proliferator-activated receptor-gamma, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide has been shown to have various biochemical and physiological effects in cells and organisms. In cells, N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide has been shown to inhibit the production of inflammatory cytokines and prostaglandins, which play a role in the development of inflammation and cancer. N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In organisms, N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide has been shown to reduce inflammation, improve glucose and lipid metabolism, and enhance cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide in lab experiments include its ease of synthesis, low cost, and potential applications in various fields. However, there are also limitations to using N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide, such as its limited solubility in water and potential toxicity at high concentrations. Researchers must take these limitations into consideration when designing experiments involving N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide.
Direcciones Futuras
There are many future directions for research involving N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide. One potential direction is the development of N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide-based drugs for the treatment of cancer, inflammation, and neurological disorders. Another potential direction is the optimization of the synthesis method of N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide to improve its purity and yield. Additionally, further studies are needed to fully understand the mechanism of action of N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide and its potential applications in various fields.
Conclusion
In conclusion, N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide, or N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide, is a chemical compound that has potential applications in various fields. The synthesis method of N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide is relatively simple and cost-effective, and N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide has been extensively studied for its potential applications in medicine, agriculture, and material science. N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide has been shown to have various biochemical and physiological effects in cells and organisms, and there are many future directions for research involving N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide.
Métodos De Síntesis
The synthesis of N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide involves the reaction between 2-hydroxy-5,5-dimethylcyclohexylmethanol and acryloyl chloride in the presence of a base catalyst. The reaction takes place under mild conditions and yields N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide as a white crystalline solid with a high purity. The synthesis method of N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide is relatively simple and cost-effective, making it an attractive option for researchers.
Aplicaciones Científicas De Investigación
N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide has shown promising results in the treatment of cancer, inflammation, and neurological disorders. In agriculture, N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide has been used as a plant growth regulator to enhance crop yield and quality. In material science, N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide has been used as a monomer for the synthesis of polymers with unique properties.
Propiedades
IUPAC Name |
N-[(2-hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-4-11(15)13-8-9-7-12(2,3)6-5-10(9)14/h4,9-10,14H,1,5-8H2,2-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZDEAUGFRBDED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C(C1)CNC(=O)C=C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

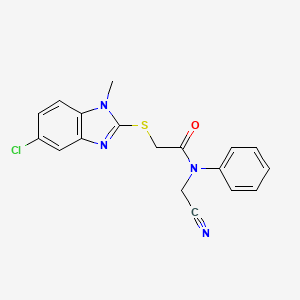
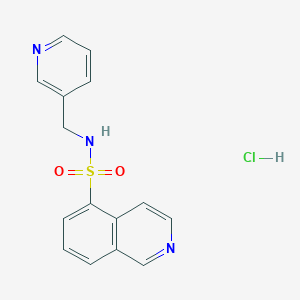
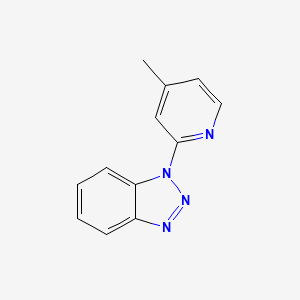
![N-methyl-1-[(3-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3003674.png)
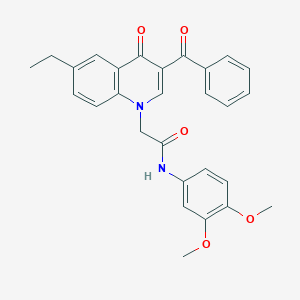

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3003677.png)
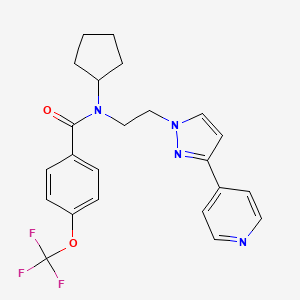
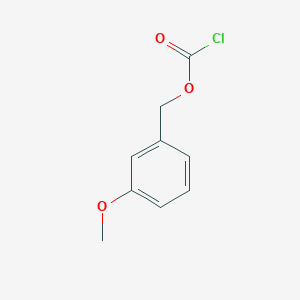
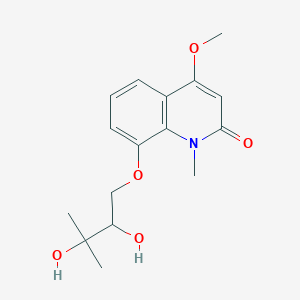
![1-[4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B3003684.png)
![2-(cyclohexylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B3003685.png)
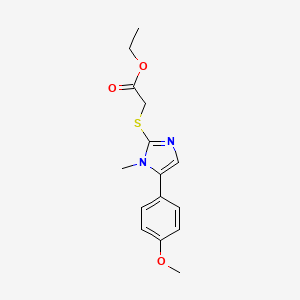
![3-((5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3003690.png)